molecular formula C19H21N5O6S B12366771 Antitumor agent-99

Antitumor agent-99

Cat. No.: B12366771
M. Wt: 447.5 g/mol
InChI Key: MRXAFOVLJCWIMT-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antitumor agent-99 is a promising anticancer compound known for its ability to target specific cancer cell receptors and transporters. It has shown significant efficacy in inhibiting the growth of various cancer cell lines, making it a valuable candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antitumor agent-99 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically includes:

    Formation of Intermediate Compounds: This step involves the preparation of key intermediates through reactions such as condensation, cyclization, and functional group modifications.

    Final Assembly: The intermediates are then subjected to further reactions, such as coupling and deprotection, to form this compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Antitumor agent-99 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified biological activities. These derivatives are often tested for their efficacy in inhibiting cancer cell growth .

Scientific Research Applications

Antitumor agent-99 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of anticancer agents.

    Biology: It is used to investigate the mechanisms of cancer cell inhibition and apoptosis.

    Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers.

    Industry: It is used in the development of new anticancer drugs and formulations

Mechanism of Action

Antitumor agent-99 exerts its effects by targeting specific molecular pathways involved in cancer cell growth and survival. It binds to receptors and transporters on the cancer cell surface, leading to the inhibition of key signaling pathways. This results in the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Antitumor agent-99 include other anticancer agents such as:

Uniqueness

This compound is unique due to its specific targeting of cancer cell receptors and transporters, which enhances its selectivity and reduces off-target effects. This makes it a promising candidate for further development as a targeted cancer therapy .

Properties

Molecular Formula

C19H21N5O6S

Molecular Weight

447.5 g/mol

IUPAC Name

(2S)-2-[[5-[2-(2-amino-6-methyl-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C19H21N5O6S/c1-8-10(14-15(21-8)23-19(20)24-17(14)28)4-2-9-3-6-12(31-9)16(27)22-11(18(29)30)5-7-13(25)26/h3,6,11H,2,4-5,7H2,1H3,(H,22,27)(H,25,26)(H,29,30)(H4,20,21,23,24,28)/t11-/m0/s1

InChI Key

MRXAFOVLJCWIMT-NSHDSACASA-N

Isomeric SMILES

CC1=C(C2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CC1=C(C2=C(N1)N=C(NC2=O)N)CCC3=CC=C(S3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.